2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that features a fused imidazo[1,2-a]pyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the furan and phenyl groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan group: The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Lewis acids like aluminum chloride (AlCl3) can facilitate Friedel-Crafts reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: Its unique electronic properties make it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to and modulate the activity of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-N-[4-(methyl)phenyl]imidazo[1,2-a]pyridin-3-amine
- 2-(furan-2-yl)-N-[4-(ethyl)phenyl]imidazo[1,2-a]pyridin-3-amine
Uniqueness
2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the propan-2-yl group on the phenyl ring, which can influence its steric and electronic properties. This can result in different reactivity and binding affinities compared to its analogs.
Properties
Molecular Formula |
C20H19N3O |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-N-(4-propan-2-ylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H19N3O/c1-14(2)15-8-10-16(11-9-15)21-20-19(17-6-5-13-24-17)22-18-7-3-4-12-23(18)20/h3-14,21H,1-2H3 |
InChI Key |
ALYCZDVRLDFRHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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